REACTION_CXSMILES
|
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-].[NH4+:8].[NH4+:9].[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:15]=O.[CH2:17]([OH:19])C>>[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:15]1[NH:9][C:17](=[O:19])[NH:8][C:4]1=[O:7] |f:0.1,2.3.4|
|
Name
|
|
Quantity
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32.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
after which the solution was concentrated to two-thirds of its initial volume
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Type
|
TEMPERATURE
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Details
|
The solution was cooled in an ice-bath
|
Type
|
WAIT
|
Details
|
left at 0° C. until the product
|
Type
|
CUSTOM
|
Details
|
crystallized out
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1C(NC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.137 mol | |
AMOUNT: MASS | 22.7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |